

# N-Desmethyl Regorafenib-d3 certificate of analysis

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## Compound of Interest

Compound Name: *N-Desmethyl Regorafenib-d3*

Cat. No.: *B12429808*

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## N-Desmethyl Regorafenib-d3: A Technical Guide

This document provides a comprehensive technical overview of **N-Desmethyl Regorafenib-d3**, a deuterated internal standard for N-Desmethyl Regorafenib (M5), an active metabolite of Regorafenib. This guide is intended for researchers, scientists, and professionals in drug development and clinical diagnostics, offering detailed information on its properties, analytical methodologies, and metabolic context.

## Certificate of Analysis (Representative Data)

The following tables summarize the typical chemical and physical properties and quality control results for **N-Desmethyl Regorafenib-d3**, presented in a format analogous to a Certificate of Analysis.

## Chemical and Physical Properties

Property	Value
Product Name	N-Desmethyl Regorafenib-d3
Synonyms	N-Desmethyl Regorafenib (Pyridine)-N-oxide-d3
Molecular Formula	C <sub>20</sub> H <sub>10</sub> D <sub>3</sub> ClF <sub>4</sub> N <sub>4</sub> O <sub>4</sub> [1][2][3]
Molecular Weight	487.81 g/mol [1][2][3]
CAS Number	Not available (for deuterated form); 835621-12-0 (for unlabelled form)[2][4]
Appearance	White to Off-White Solid
Solubility	Soluble in DMSO, Methanol
Storage	Store at -20°C

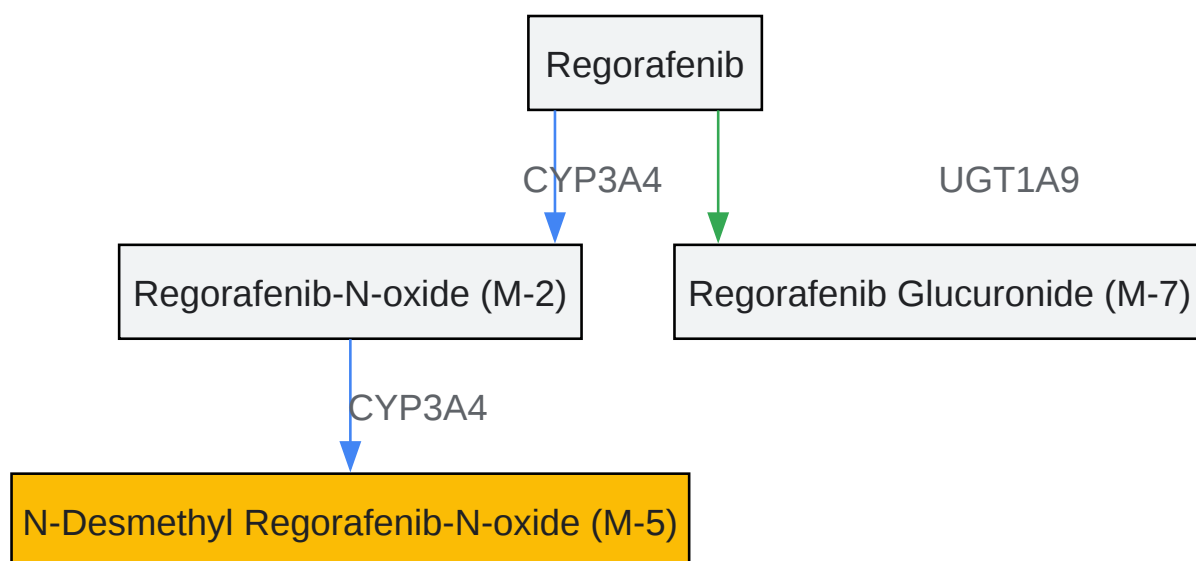
## Quality Control Data

Test	Specification	Result	Method
Purity (by HPLC)	≥98%	99.5%	High-Performance Liquid Chromatography
Purity (by LC-MS)	Conforms to structure	Conforms	Liquid Chromatography-Mass Spectrometry
Isotopic Enrichment	≥99% Deuterium	99.6%	Mass Spectrometry
Identity ( <sup>1</sup> H NMR)	Conforms to structure	Conforms	Nuclear Magnetic Resonance
Residual Solvents	≤0.5%	<0.1%	Gas Chromatography

## Metabolic Pathway of Regorafenib

Regorafenib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 3A4 (CYP3A4) and UDP glucuronosyltransferase 1A9 (UGT1A9).[5][6] The major oxidative pathway involves CYP3A4, which leads to the formation of two pharmacologically

active metabolites: M-2 (Regorafenib-N-oxide) and M-5 (N-Desmethyl Regorafenib-N-oxide).[5][6][7] **N-Desmethyl Regorafenib-d3** is the stable isotope-labeled counterpart to the M-5 metabolite.



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Figure 1: Simplified metabolic pathway of Regorafenib.

## Experimental Protocols

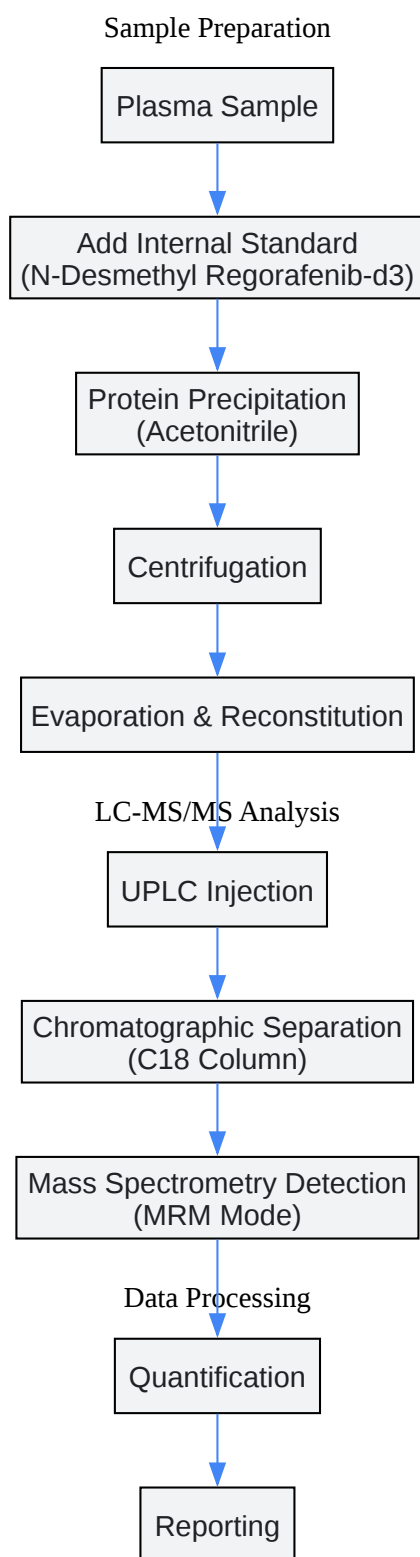
The quantification of Regorafenib and its metabolites, including N-Desmethyl Regorafenib, is crucial for pharmacokinetic and therapeutic drug monitoring studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for this analysis.[8][9]

### Protocol: Quantification by LC-MS/MS

This protocol outlines a typical procedure for the simultaneous determination of Regorafenib and its metabolites in plasma.

- Sample Preparation:
  - Pipette 100 µL of plasma into a microcentrifuge tube.
  - Add an internal standard solution containing **N-Desmethyl Regorafenib-d3**.

- Perform protein precipitation by adding 300  $\mu$ L of acetonitrile.
- Vortex mix for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase.
- Chromatographic Conditions:
  - LC System: UPLC System (e.g., Waters ACQUITY)[9]
  - Column: C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7  $\mu$ m)[9]
  - Mobile Phase A: 0.1% formic acid in water
  - Mobile Phase B: 0.1% formic acid in acetonitrile
  - Flow Rate: 0.4 mL/min
  - Gradient: A time-programmed gradient is used to separate the analytes.
  - Injection Volume: 2-5  $\mu$ L
- Mass Spectrometry Conditions:
  - Mass Spectrometer: Triple quadrupole mass spectrometer
  - Ionization: Electrospray ionization (ESI), positive mode
  - Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.



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Figure 2: Workflow for the bioanalytical quantification of Regorafenib metabolites.

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## References

- 1. N-Desmethyl Regorafenib N-Oxide-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. N-Desmethyl regorafenib N-oxide | C20H13ClF4N4O4 | CID 53491673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Regorafenib as a single-agent in the treatment of patients with gastrointestinal tumors: an overview for pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
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